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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diphenylamine assay for DNA

quantification, with a focus on the principles, experimental protocols, and the determination of

the molar absorptivity of the resulting colored complex. While a standardized molar absorptivity

value is not commonly reported in the literature, this guide will detail the methodology to

determine it experimentally. The primary application of this colorimetric assay is the

quantification of DNA by comparison to a standard curve of known concentrations.

Principle of the Diphenylamine Assay
The diphenylamine assay is a colorimetric method for the quantification of DNA. The reaction

relies on the acid-catalyzed hydrolysis of DNA and the subsequent conversion of 2-deoxyribose

to a reactive aldehyde, which then reacts with diphenylamine to produce a blue-colored

complex.

Under acidic conditions and heat, the glycosidic bonds between purine bases and deoxyribose

are broken, liberating the deoxyribose sugar.[1] This process is known as depurination.[1] The

released 2-deoxypentose is then converted into the highly reactive ω-hydroxylevulinylaldehyde.

[1][2] This aldehyde subsequently reacts with diphenylamine to form a blue-colored complex

that exhibits a sharp absorption maximum at approximately 595 nm.[1][2][3][4] The intensity of

the blue color is directly proportional to the concentration of deoxyribose, and therefore, to the

concentration of DNA.[3]
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It is a critical aspect of this assay that only the deoxyribose from purine (adenine and guanine)

nucleotides reacts, meaning the resulting color intensity represents about half of the total

deoxyribose present in the DNA sample.[1][3][4] However, since the standard DNA used for

calibration reacts in the same manner, this allows for accurate determination of the total DNA

concentration in an unknown sample.[3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters and reagent compositions for

the diphenylamine assay as cited in various protocols.

Table 1: Key Parameters of the Diphenylamine Assay

Parameter Value Notes

Wavelength of Max.

Absorbance (λmax)
595 nm

Some protocols may report

600 nm.[1][2][3][4][5]

Incubation Temperature
Boiling Water Bath (~100°C) or

50°C

Boiling for 10-15 minutes is

common.[1][2][3] A modified

procedure suggests 50°C for 3

hours for a more stable

reaction.[6][7]

Incubation Time 10 - 20 minutes

Longer incubation at lower

temperatures (e.g., 16-18

hours at room temperature) is

also possible.[4][8]

Lower Detection Limit ~3 µg of calf thymus DNA
As reported in a shortened

assay procedure.[6][7]

Table 2: Diphenylamine Reagent Compositions
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Component Concentration/Amount Source Protocol

Reagent A

Diphenylamine 1 g [2][9]

Glacial Acetic Acid 100 mL [2][9]

Concentrated Sulfuric Acid 2.5 mL [2][9]

Reagent B

Diphenylamine 1.5 g [3][4]

Glacial Acetic Acid 100 mL [3][4]

Concentrated Sulfuric Acid 1.5 mL [3][4]

Acetaldehyde Solution (e.g.,

1.6%)

0.5 mL per 100 mL of

diphenylamine solution
[3][4]

Reagent C (Dische)

Diphenylamine 10 g [8]

Concentrated Sulfuric Acid 25 mL [8]

Glacial Acetic Acid Made up to 1 L [8]

Experimental Protocols
The following is a generalized, detailed methodology for the determination of DNA

concentration using the diphenylamine assay. This protocol is a synthesis of several cited

methods.[2][3][4][9]

Reagents and Materials
Standard DNA Solution: A stock solution of known concentration (e.g., 0.25 mg/mL or 1

mg/mL) of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer like saline-sodium

citrate (SSC) or 1N perchloric acid.[2][3][4]

Unknown DNA Sample: The sample to be quantified, dissolved in the same buffer as the

standard.
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Diphenylamine Reagent: Prepared according to one of the formulations in Table 2. It is

recommended to prepare this reagent fresh or store it in a dark container at 2-8°C.[3][9]

Buffer: Saline-sodium citrate (SSC) buffer (e.g., 0.15 M NaCl, 0.015 M sodium citrate, pH

7.0) or distilled water to adjust volumes.[3][9]

Glass test tubes, pipettes, and a spectrophotometer.

A boiling water bath or a heating block/incubator.

Assay Procedure
Preparation of Standard Curve:

Label a series of test tubes for the blank and standards.

Pipette increasing volumes of the standard DNA solution into the respective tubes to

create a range of concentrations (e.g., 50-500 µg/mL).[3]

Add buffer to each tube to bring the total volume to a consistent level (e.g., 1 mL or 2 mL).

[3][9]

The blank tube should contain only the buffer (no DNA).[9]

Preparation of Unknown Sample:

In separate labeled test tubes, add a specific volume of the unknown DNA sample.

Adjust the volume with buffer to match the total volume of the standard tubes.

Reaction:

Add a defined volume of the diphenylamine reagent to all tubes (blank, standards, and

unknown). A common ratio is 2 volumes of reagent for every 1 volume of sample (e.g., 4

mL of reagent to 2 mL of sample).[3]

Mix the contents of the tubes thoroughly.
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Incubate all tubes in a boiling water bath for 10-15 minutes.[2][3][9] A blue color will

develop in the presence of DNA.

After incubation, cool the tubes to room temperature, for instance, in an ice bath.[10]

Measurement:

Turn on the spectrophotometer and allow it to warm up for 15-30 minutes.[9]

Set the wavelength to 595 nm.[1][2][3][4][9]

Use the blank solution to zero the spectrophotometer.

Measure the absorbance of each standard and the unknown sample.

Data Analysis:

Plot a standard curve of absorbance at 595 nm (Y-axis) versus the known amount of DNA

in µg (X-axis).[3][9]

Determine the concentration of the unknown DNA sample by interpolating its absorbance

value on the standard curve.[3][9]

Determination of Molar Absorptivity
The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how

strongly a substance absorbs light at a particular wavelength. It is a constant for a given

substance in a specific solvent at a defined wavelength. According to the Beer-Lambert law,

Absorbance (A) = εbc, where 'b' is the path length of the cuvette (typically 1 cm) and 'c' is the

molar concentration of the absorbing species.

While a precise value for the molar absorptivity of the final blue complex in the diphenylamine

assay is not readily available in the literature, it can be determined from the standard curve.

Procedure for Calculating Molar Absorptivity:

Calculate the Molar Concentration of Deoxyribose:
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The average molecular weight of a deoxynucleotide monophosphate is approximately 330

g/mol .

Since only purines react, the effective concentration for the reaction is half the total DNA

concentration.

For each point on your standard curve, convert the DNA concentration from µg/mL to

moles of reactive deoxyribose per liter.

Calculate Molar Absorptivity (ε):

The slope of the standard curve (Absorbance vs. Molar Concentration) is equal to ε × b

(molar absorptivity multiplied by the path length).

If the path length (b) is 1 cm, the slope of the line is the molar absorptivity in units of

M⁻¹cm⁻¹.
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Caption: Experimental workflow for DNA quantification using the diphenylamine assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]

2. hbmahesh.weebly.com [hbmahesh.weebly.com]

3. egyankosh.ac.in [egyankosh.ac.in]

4. iitg.ac.in [iitg.ac.in]

5. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric
estimation of deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

6. scispace.com [scispace.com]

7. [PDF] A study of the conditions and mechanism of the diphenylamine reaction for the
colorimetric estimation of deoxyribonucleic acid. | Semantic Scholar [semanticscholar.org]

8. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric
estimation of deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

9. blog.addgene.org [blog.addgene.org]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Molar Absorptivity of the Diphenylamine-DNA Complex:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1329329?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329329?utm_src=pdf-custom-synthesis
https://www.vlab.andcollege.du.ac.in/bioSc/botany/unknown-DNA/quantification.html
https://hbmahesh.weebly.com/uploads/3/4/2/2/3422804/dna_estimation_by_dpa_method.pdf
https://egyankosh.ac.in/bitstream/123456789/81187/1/EXPERIMENT%201.pdf
https://www.iitg.ac.in/biotech/MTechLabProtocols/Estimation%20of%20DNA%20by%20DPA.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1215910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1215910/
https://scispace.com/pdf/a-study-of-the-conditions-and-mechanism-of-the-diphenylamine-3g9hz1sxlu.pdf
https://www.semanticscholar.org/paper/A-study-of-the-conditions-and-mechanism-of-the-for-Burton/3f62f1bd815249ab6c05580fb320f01ca7c03332
https://www.semanticscholar.org/paper/A-study-of-the-conditions-and-mechanism-of-the-for-Burton/3f62f1bd815249ab6c05580fb320f01ca7c03332
https://pubmed.ncbi.nlm.nih.gov/13293190/
https://pubmed.ncbi.nlm.nih.gov/13293190/
https://blog.addgene.org/five-methods-for-quantifying-dna
https://www.researchgate.net/figure/DNA-concentration-determination-results-after-DNA-was-digested-by-cryonase-cold-active_tbl2_260093182
https://www.benchchem.com/product/b1329329#molar-absorptivity-of-the-diphenylamine-dna-complex
https://www.benchchem.com/product/b1329329#molar-absorptivity-of-the-diphenylamine-dna-complex
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1329329#molar-absorptivity-of-the-diphenylamine-
dna-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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